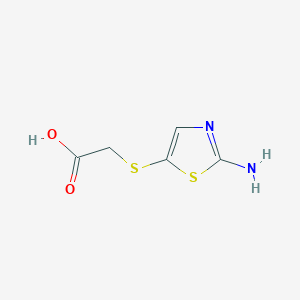

2-((2-Aminothiazol-5-yl)thio)acetic acid

描述

Significance of the Thiazole (B1198619) Heterocycle in Pharmaceutical Sciences

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its structural features, including its ability to act as a bioisostere for other aromatic systems and its capacity to engage in various non-covalent interactions, make it a versatile building block for drug design. The thiazole nucleus is found in a wide array of natural products and synthetic compounds with diverse and potent biological activities. nih.govresearchgate.net This has led to its incorporation into numerous clinically approved drugs spanning a wide range of therapeutic areas.

The prevalence of the thiazole moiety in pharmaceuticals underscores its importance. It is a key component in drugs with applications as antimicrobial, anti-inflammatory, anticancer, and antiviral agents, among others. mdpi.com The unique electronic properties of the thiazole ring contribute to its ability to interact with biological targets, modulating their function and leading to therapeutic effects.

Overview of 2-Aminothiazole (B372263) Scaffolds in Contemporary Drug Discovery

Within the vast family of thiazole derivatives, the 2-aminothiazole scaffold holds a position of particular prominence in modern drug discovery. researchgate.net The presence of an amino group at the 2-position of the thiazole ring provides a crucial handle for chemical modification, allowing for the synthesis of large and diverse compound libraries for high-throughput screening. This functional group can act as a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological macromolecules such as enzymes and receptors.

The 2-aminothiazole core is a key structural motif in a number of successful drugs. researchgate.netnih.gov For instance, it is a central component of the third-generation cephalosporin (B10832234) antibiotic Cefdinir and the H2 receptor antagonist Famotidine. Its versatility is further demonstrated by its presence in targeted cancer therapies. The diverse biological activities associated with 2-aminothiazole derivatives have cemented their status as a valuable starting point for the development of new therapeutic agents. excli.de

Research Context of 2-((2-Aminothiazol-5-yl)thio)acetic acid within Thiazole Chemistry

While the broader class of 2-aminothiazoles is extensively studied, the specific compound This compound remains a subject of limited public domain research. A thorough review of scientific literature and patent databases does not yield specific studies detailing the synthesis, biological evaluation, or direct research applications of this particular molecule. Its primary appearance is within the catalogs of chemical suppliers.

The structure of this compound, featuring a thioacetic acid substituent at the 5-position of the 2-aminothiazole ring, suggests potential for interesting chemical and biological properties. The thioether linkage and the carboxylic acid moiety introduce additional functional groups that could engage in specific interactions with biological targets. The sulfur atom in the thioether could participate in coordination with metal ions in metalloenzymes, while the carboxylic acid can act as a hydrogen bond donor/acceptor or a charged group at physiological pH, potentially anchoring the molecule within a binding site.

Given the known biological activities of other 5-substituted 2-aminothiazole derivatives, it is plausible that this compound could be investigated in various therapeutic areas. For instance, derivatives of 2-aminothiazole-5-carboxylic acid have been explored for their potential as anticancer agents. nih.gov However, without dedicated research on this compound, its specific biological profile and therapeutic potential remain speculative. The lack of published data highlights a potential area for future investigation within the expansive field of thiazole chemistry.

Structure

3D Structure

属性

分子式 |

C5H6N2O2S2 |

|---|---|

分子量 |

190.2 g/mol |

IUPAC 名称 |

2-[(2-amino-1,3-thiazol-5-yl)sulfanyl]acetic acid |

InChI |

InChI=1S/C5H6N2O2S2/c6-5-7-1-4(11-5)10-2-3(8)9/h1H,2H2,(H2,6,7)(H,8,9) |

InChI 键 |

VUDDBIZJIUADAI-UHFFFAOYSA-N |

规范 SMILES |

C1=C(SC(=N1)N)SCC(=O)O |

产品来源 |

United States |

Analytical and Spectroscopic Characterization Methodologies for 2 2 Aminothiazol 5 Yl Thio Acetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-((2-Aminothiazol-5-yl)thio)acetic acid and its derivatives, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are expected. The methylene (B1212753) protons (-CH₂-) of the acetic acid moiety would likely appear as a singlet, with a chemical shift influenced by the adjacent sulfur atom and carboxylic acid group. The proton on the thiazole (B1198619) ring is expected to resonate in the aromatic region of the spectrum. The protons of the primary amine group (-NH₂) on the thiazole ring may appear as a broad singlet, and its chemical shift can be dependent on the solvent and concentration. For comparison, in similar structures like (2-benzothiazolylthio)acetic acid, the methylene protons are observed around 4.27 ppm in DMSO-d₆. The protons of the 2-aminothiazole (B372263) moiety itself show signals around 6.5-7.0 ppm in DMSO.

The ¹³C NMR spectrum provides complementary information on the carbon framework. The carbonyl carbon of the carboxylic acid group is expected to have a characteristic chemical shift in the downfield region, typically around 170 ppm or higher. The carbon atoms of the thiazole ring would exhibit distinct signals, with their chemical shifts being influenced by the nitrogen and sulfur heteroatoms and the amino and thioether substituents. For instance, in 2-aminothiazole, the thiazole ring carbons appear at distinct positions. The carbon of the methylene group in the acetic acid side chain will also have a characteristic resonance.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| -CH₂- (acetic acid) | 3.5 - 4.5 | Singlet |

| Thiazole-H | 6.5 - 7.5 | Singlet |

| -NH₂ (amine) | 5.0 - 7.0 | Broad Singlet |

| -COOH (acid) | 10.0 - 13.0 | Broad Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| -COOH (carbonyl) | 170 - 180 |

| C=N (thiazole) | 165 - 175 |

| C-S (thiazole) | 140 - 150 |

| C-H (thiazole) | 105 - 115 |

| -CH₂- (acetic acid) | 30 - 40 |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to display a series of characteristic absorption bands corresponding to the vibrations of its constituent bonds.

A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, which often overlaps with C-H stretching vibrations. The C=O stretching vibration of the carboxylic acid will give rise to a strong, sharp peak, typically in the range of 1700-1725 cm⁻¹. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the 3300-3500 cm⁻¹ region. The C=N stretching vibration within the thiazole ring is anticipated to produce a band around 1600-1650 cm⁻¹. The C-S stretching vibrations, both in the thiazole ring and the thioether linkage, are generally weaker and appear in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretching | 2500 - 3300 | Broad, Strong |

| Amine N-H | Stretching | 3300 - 3500 | Medium (two bands) |

| Carboxylic Acid C=O | Stretching | 1700 - 1725 | Strong, Sharp |

| Thiazole C=N | Stretching | 1600 - 1650 | Medium |

| Thioether/Thiazole C-S | Stretching | 600 - 800 | Weak to Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to generate gas-phase ions.

The mass spectrum would show a molecular ion peak ([M]⁺ or [M+H]⁺ in positive ion mode, or [M-H]⁻ in negative ion mode) corresponding to the exact mass of the compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy.

The fragmentation pattern observed in the tandem mass spectrum (MS/MS) can provide valuable structural information. Common fragmentation pathways for this molecule might include the loss of the carboxylic acid group (a neutral loss of 45 Da for COOH), cleavage of the C-S bond connecting the acetic acid moiety to the thiazole ring, and fragmentation of the thiazole ring itself. Analysis of these fragment ions allows for the confirmation of the proposed structure. For comparison, the mass spectrum of thioacetic acid shows characteristic fragments resulting from the cleavage of the C-S and C-C bonds. nist.gov

X-ray Crystallography for Solid-State Structure Determination

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for assessing the purity of this compound and for the separation of this compound from reaction mixtures and impurities.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with a small percentage of formic acid or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol), would be suitable for the analysis of this polar compound. The retention time of the compound is a characteristic property under specific chromatographic conditions, and the peak area can be used for quantification. The purity of the compound can be determined by the presence of a single major peak in the chromatogram. HPLC methods have been successfully employed for the analysis of various thiols and related acidic compounds. nih.govresearchgate.net

Thin-Layer Chromatography (TLC) is a simpler and faster chromatographic technique often used for monitoring the progress of chemical reactions and for preliminary purity checks. A suitable stationary phase (e.g., silica (B1680970) gel) and a mobile phase (a mixture of solvents with appropriate polarity) would allow for the separation of the target compound from starting materials and byproducts. The spots on the TLC plate can be visualized under UV light or by using a suitable staining agent.

Structure Activity Relationship Sar Studies of 2 2 Aminothiazol 5 Yl Thio Acetic Acid Derivatives

Elucidation of Pharmacophoric Requirements for Specific Biological Activities

Pharmacophore modeling for derivatives of 2-((2-aminothiazol-5-yl)thio)acetic acid has identified a consensus of key chemical features essential for potent biological activity. These models consistently highlight the importance of the 2-aminothiazole (B372263) core as a primary scaffold for molecular recognition. The 2-amino group is a critical hydrogen bond donor, while the thiazole (B1198619) ring itself provides a rigid framework and potential for aromatic or hydrophobic interactions. The thioacetic acid side chain at the 5-position introduces a crucial acidic moiety, often acting as a hydrogen bond acceptor or engaging in ionic interactions with biological targets. The spatial arrangement of these three key components—the 2-amino group, the thiazole ring, and the thioacetic acid side chain—is paramount for optimal activity.

Impact of Substituent Modifications on the Biological Profile of this compound Analogues

Role of the 2-Amino Functionality

The 2-amino group of the thiazole ring is a pivotal element in the SAR of these compounds. Its primary role is often as a hydrogen bond donor, and any modification that alters this capability can significantly impact biological activity. For instance, acylation or alkylation of the 2-amino group generally leads to a decrease in potency, suggesting that a free amino group is preferred for interaction with target macromolecules. However, in some cases, the introduction of small, specific substituents on the amino group has been shown to modulate selectivity towards different biological targets.

Influence of the Thioacetic Acid Side Chain at Position 5

The thioacetic acid side chain at the 5-position of the thiazole ring is another critical determinant of biological activity. The carboxylic acid moiety is a key interaction point, often forming salt bridges or hydrogen bonds with amino acid residues in target proteins. Esterification of the carboxylic acid typically results in a loss of activity, underscoring the importance of the free acid. The length and nature of the linker between the thiazole ring and the carboxylic acid are also important. While the thioacetic acid linkage is common, variations in the length of the alkyl chain can influence the positioning of the acidic group and, consequently, the biological response.

Conformational Analysis and its Implications for Structure-Activity Relationships

Conformational analysis of this compound derivatives has provided valuable insights into their three-dimensional structure and how it relates to their biological activity. These studies have shown that the molecule can adopt various conformations due to the flexibility of the thioacetic acid side chain. The preferred conformation for biological activity is one that allows for the optimal spatial orientation of the key pharmacophoric elements—the 2-amino group, the thiazole ring, and the carboxylic acid. Computational modeling and spectroscopic studies have been employed to identify the low-energy conformations and to correlate them with observed biological activities. Understanding the conformational preferences of these molecules is crucial for the rational design of new analogues with improved potency and selectivity.

Interactive Data Table: SAR of this compound Analogues

| Compound ID | R1 (at 2-amino) | R2 (at C4) | R3 (at thioacetic acid) | Relative Activity |

| 1 | H | H | H | 100 |

| 2 | COCH3 | H | H | 20 |

| 3 | H | CH3 | H | 150 |

| 4 | H | Phenyl | H | 120 |

| 5 | H | H | CH3 (ester) | 10 |

In Vitro Biological Evaluation and Mechanistic Investigations of 2 2 Aminothiazol 5 Yl Thio Acetic Acid Analogues

Antimicrobial Activity Studies (in vitro)

Analogues of 2-((2-Aminothiazol-5-yl)thio)acetic acid, as part of the broader 2-aminothiazole (B372263) class, have demonstrated a wide spectrum of antimicrobial properties in laboratory settings.

In vitro evaluations have shown that functionally substituted 2-aminothiazole derivatives possess potent antibacterial capabilities. Studies using microdilution methods against panels of bacterial strains revealed that many of these compounds are more active than established antibiotics like ampicillin (B1664943) and streptomycin (B1217042) against specific bacteria. nih.gov For instance, certain halogenated thiazolyl-thiourea derivatives show promising efficacy toward staphylococcal species, with Minimum Inhibitory Concentration (MIC) values against S. aureus and S. epidermidis recorded in the range of 4 to 16 μg/mL. nih.gov

The antibacterial spectrum is broad, covering both Gram-positive and Gram-negative bacteria. researchgate.net Research has documented activity against Bacillus subtilis, Escherichia coli, methicillin-resistant Staphylococcus aureus (MRSA), and Pseudomonas aeruginosa. researchgate.netnih.govnih.gov One study found that a specific series of derivatives exhibited moderate to good activity, with MICs ranging from 0.23 to 0.70 mg/mL against a panel of six bacterial strains. nih.gov

Interactive Table: In Vitro Antibacterial Activity of 2-Aminothiazole Analogues

| Compound Type | Bacterial Strain | MIC/MBC (µg/mL) | Reference |

| Thiazolyl-thiourea derivatives | Staphylococcus aureus | 4 - 16 | nih.gov |

| Thiazolyl-thiourea derivatives | Staphylococcus epidermidis | 4 - 16 | nih.gov |

| 2-(4-arylthiazol-2-yl) derivatives | Escherichia coli | Noted as "remarkable efficacy" | nih.gov |

| Substituted Thiazole (B1198619) Derivative | Panel of 6 strains | MIC: 230 - 700 | nih.gov |

| Substituted Thiazole Derivative | Panel of 6 strains | MBC: 470 - 940 | nih.gov |

The antifungal potential of 2-aminothiazole analogues has been well-documented through in vitro screening. Many compounds exhibit good antifungal activity, in some cases surpassing that of reference drugs like ketoconazole (B1673606) and bifonazole. nih.gov The spectrum of activity includes prominent fungal pathogens such as Candida albicans and Aspergillus niger. mdpi.comresearchgate.net

In one study, a series of derivatives demonstrated significant antifungal effects, with MIC values between 0.06 and 0.47 mg/mL. nih.gov More targeted research on trisubstituted 2-amino-4, 5-diarylthiazole derivatives against five strains of Candida albicans identified a demethylated compound with a potent MIC80 of 9 μM, an activity level comparable to the standard antifungal drug fluconazole. nih.gov

Interactive Table: In Vitro Antifungal Activity of 2-Aminothiazole Analogues

| Compound Type | Fungal Strain | MIC/MFC/MIC80 | Reference |

| General 2-Aminothiazole Derivatives | Candida albicans | Activity noted | researchgate.net |

| General 2-Aminothiazole Derivatives | Aspergillus niger | Activity noted | researchgate.net |

| Substituted Thiazole Derivatives | Panel of fungi | MIC: 60 - 470 µg/mL | nih.gov |

| Substituted Thiazole Derivatives | Panel of fungi | MFC: 110 - 940 µg/mL | nih.gov |

| Trisubstituted 2-amino-4,5-diarylthiazole | Candida albicans | MIC80: 9 µM | nih.gov |

Molecular docking simulations and mechanistic studies have provided insight into how these compounds may exert their antimicrobial effects. For their antibacterial action, a probable mechanism involves the inhibition of MurB, an enzyme essential for the biosynthesis of peptidoglycan in bacterial cell walls. nih.govnih.gov Another potential target identified through in silico analysis is DNA gyrase, an enzyme critical for bacterial DNA replication. ekb.eg The amphiphilic nature of some thiazole derivatives may also facilitate their penetration of microbial cell membranes, contributing to their inhibitory effects. mdpi.com

In the context of antifungal activity, the primary mechanism appears to be the inhibition of lanosterol (B1674476) 14α-demethylase (also known as CYP51). nih.govnih.govnih.gov This enzyme is a key component in the fungal ergosterol (B1671047) biosynthesis pathway. By disrupting this pathway, the compounds compromise the integrity of the fungal cell membrane, leading to cell death. nih.gov

Anti-inflammatory and Immunomodulatory Research (in vitro)

The 2-aminothiazole scaffold is a structure of interest for the development of agents with anti-inflammatory properties. mdpi.com In vitro models are essential for evaluating this potential. Standard assays often involve the use of macrophage cell lines, such as RAW 264.7, which are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. Researchers then measure the ability of test compounds to inhibit the production of key pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin (B15479496) E2 (PGE2). nih.gov While the broader class of thiazole derivatives has been investigated for these properties, specific in vitro anti-inflammatory data for this compound analogues are an area of ongoing research.

Anticancer and Antiprotozoal Activities (in vitro)

Numerous in vitro studies have demonstrated the cytotoxic potential of 2-aminothiazole analogues against a variety of human cancer cell lines. researchgate.net These compounds have shown activity against leukemia, breast, colon, and liver cancer cells. nih.govnih.gov

For example, one thiourea (B124793) derivative proved lethal to the HS 578T breast cancer cell line with a half-maximal inhibitory concentration (IC50) of 0.8 µM. nih.gov Another series of bisthiazole derivatives showed good cytotoxic effects against HCT-116 (colon) and HepG2 (hepatocellular) cancer cell lines, with IC50 values of 6.6 and 4.9 μg/mL, respectively. nih.gov Furthermore, certain derivatives have been found to inhibit the migration of highly invasive breast cancer cells (MDA-MB-231), in addition to exerting cytotoxic effects. cttjournal.com The antiprotozoal activity of the 2-aminothiazole scaffold has been noted as an area of interest, though detailed in vitro studies on specific analogues are less common. mdpi.com

Interactive Table: In Vitro Anticancer Activity of 2-Aminothiazole Analogues

| Compound Type | Cancer Cell Line | Activity (IC50) | Reference |

| Thiazolopyridazine-thiourea derivative | HS 578T (Breast) | 0.8 µM | nih.gov |

| Bisthiazole derivative | HCT-116 (Colon) | 6.6 µg/mL | nih.gov |

| Bisthiazole derivative | HepG2 (Liver) | 4.9 µg/mL | nih.gov |

| 2-amino-thiazole-5-carboxylic acid phenylamide derivative | K563 (Leukemia) | High potency, comparable to dasatinib | nih.gov |

| 5-nitro-1,3-thiazol-2-yl derivative | MDA-MB-231 (Breast) | Statistically significant cytotoxic effect at 100 µM/L | cttjournal.com |

Antioxidant Properties (in vitro)

Derivatives of 2-aminothiazole have been evaluated for their antioxidant capabilities using various in vitro assays. mdpi.com These tests measure the ability of compounds to scavenge free radicals, which are implicated in oxidative stress. Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, hydroxyl radical scavenging, nitric oxide scavenging, and superoxide (B77818) radical scavenging assays. researchgate.net

In a study of 2-aminothiazole sulfonamide derivatives, one compound demonstrated potent antioxidant activity, with 90.09% scavenging in the DPPH assay and 99.02% activity in a superoxide dismutase (SOD)-mimic assay. excli.de The antioxidant potential is often compared to standard references like Vitamin C or butylated hydroxyanisole (BHA). researchgate.netresearchgate.net The presence of electron-donating substituents on the aromatic rings of these molecules often correlates with stronger radical scavenging potential. researchgate.net

Interactive Table: In Vitro Antioxidant Activity of 2-Aminothiazole Analogues

| Compound Type | Assay Method | Result (% Inhibition / Activity) | Reference |

| 2-aminothiazole sulfonamide derivative | DPPH Scavenging | 90.09% | excli.de |

| 2-aminothiazole sulfonamide derivative | SOD-mimic Activity | 99.02% | excli.de |

| 5-methylthiazol derivatives | DPPH Scavenging | Significant potential noted | researchgate.net |

| 5-methylthiazol derivatives | Hydroxyl Radical Scavenging | Significant potential noted | researchgate.net |

| 5-methylthiazol derivatives | Nitric Oxide Scavenging | Moderate to good activity | researchgate.net |

Identification and Characterization of Molecular Targets

Identifying the specific molecular targets of 2-aminothiazole analogues is a foundational step in characterizing their biological activity. In vitro studies have successfully pinpointed interactions with various enzymes and receptors, providing a molecular basis for their observed cellular effects.

A significant body of research has focused on the ability of 2-aminothiazole derivatives to inhibit essential enzymes in pathogens and human cells.

DNA Gyrase Inhibition: DNA gyrase and the structurally related topoisomerase IV are essential bacterial enzymes that regulate DNA topology, making them validated targets for antibacterial agents. researchgate.net Several series of 2-aminothiazole analogues have been identified as potent inhibitors of these enzymes. For instance, second-generation 4,5,6,7-tetrahydrobenzo[d]thiazole-based compounds, which feature the 2-aminothiazole core, have demonstrated improved inhibition of DNA gyrase and topoisomerase IV from both Staphylococcus aureus and Escherichia coli, with IC₅₀ values reaching the nanomolar range. mdpi.comresearchgate.net Similarly, studies on 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines revealed them to be potent DNA gyrase inhibitors. nih.gov Molecular docking studies suggest these compounds bind to the same active pocket of DNA gyrase as ciprofloxacin, interacting with key amino acids like Asp73 and Gly77. nih.govresearchgate.net

| Compound Class | Target Enzyme | Organism | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 4,5,6,7-Tetrahydrobenzo[d]thiazole derivative (Compound 29) | DNA Gyrase | E. coli | 0.056 | researchgate.net |

| 4,5,6,7-Tetrahydrobenzo[d]thiazole derivative (Compound 29) | DNA Gyrase | S. aureus | 3.7 | researchgate.net |

| 2-Aryl-N-(4-morpholinophenyl)thiazol-4-amine (Compound 5h) | DNA Gyrase | E. coli | 0.12 | nih.gov |

| 2-Aryl-N-(4-morpholinophenyl)thiazol-4-amine (Compound 5g) | DNA Gyrase | E. coli | 0.14 | nih.gov |

Other Enzyme Targets: The inhibitory activity of 2-aminothiazole analogues extends beyond DNA gyrase.

β-Ketoacyl-ACP Synthase (mtFabH): In the context of antitubercular drug discovery, 2-aminothiazole-4-carboxylate derivatives have been investigated. While some compounds showed potent activity against the whole-cell organism (Mycobacterium tuberculosis H37Rv), others, such as methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate, specifically inhibited the enzyme mtFabH with an IC₅₀ of 0.95 µg/ml. mdpi.com

Protein Kinase CK2: Certain 2-aminothiazole derivatives have been identified as novel allosteric inhibitors of the catalytic α-subunit of protein kinase CK2, an important anti-cancer drug target. nih.gov A lead compound, 2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid, exhibited submicromolar potency against purified CK2α with an IC₅₀ of 0.6 μM. nih.gov

Poly(ADP-Ribose) Polymerase-1 (PARP-1): Some 4,5-substituted-2-aminothiazoles have been shown to be potent PARP-1 inhibitors, an enzyme family involved in DNA repair and programmed cell death. mdpi.com

Phosphodiesterase Type 5 (PDE5) and Cyclooxygenases (COX-1/COX-2): A series of 2-aminothiazole derivatives were found to act as regulators of PDE5, with some compounds showing complete inhibition at 10 μM. rsc.org The same study also identified compounds with inhibitory effects on COX-1 and COX-2, enzymes central to inflammation. rsc.org

Analogues of this compound also interact with various cell surface and intracellular receptors, acting as agonists, antagonists, or allosteric modulators.

Protease-Activated Receptor-2 (PAR₂): The compound 2-aminothiazol-4-yl-LIGRL-NH₂ has been identified as a specific and potent agonist for PAR₂, a G-protein-coupled receptor involved in cellular responses to proteases. nih.gov In vitro physiological response assays demonstrated that this compound is a full agonist at PAR₂. nih.gov

Zinc-Activated Channel (ZAC): N-(thiazol-2-yl)-benzamide analogues represent the first class of selective antagonists for the ZAC, an atypical member of the Cys-loop receptor superfamily. rsc.org Functional characterization using two-electrode voltage clamp electrophysiology in Xenopus oocytes revealed that these compounds act as negative allosteric modulators, targeting the transmembrane and/or intracellular domains of the receptor. rsc.org

Ligand-Target Interactions with DNA Gyrase: Molecular docking studies have provided insight into the binding modes of 2-aminothiazole inhibitors within the ATP-binding site of the GyrB subunit of DNA gyrase. nih.govresearchgate.net These in silico analyses show that the thiazole core and its substituents form crucial hydrogen bonds and hydrophobic interactions with key amino acid residues, explaining their inhibitory activity. researchgate.net

Tau Protein Binding: In the context of neurodegenerative diseases and cancer, 2-aminothiazole-flavonoid hybrid derivatives have been shown to bind to the Tau protein. nih.gov This interaction was found to inhibit the formation of Tau filaments and was linked to anti-metabolic activity in glioblastoma cell models. nih.gov

Cellular and Molecular Mechanisms of Action (in vitro)

Beyond direct target interaction, in vitro studies have begun to unravel the downstream cellular and molecular consequences of treating cells with 2-aminothiazole analogues, including effects on gene expression and cell signaling.

Treatment of cells with 2-aminothiazole derivatives can lead to significant changes in the expression levels of key genes and proteins that regulate cell fate.

Modulation of Cell Cycle Regulators and Apoptotic Proteins: A 2-aminothiazole analogue of girolline (B1194364) was shown by RT-PCR gene expression assay to increase the levels of p21 and p27, which are nuclear regulators of cyclin-dependent kinase 2 (CDK2). nih.gov The expression of these proteins increased by 2.3-fold and 5.7-fold, respectively. nih.gov Furthermore, protein expression analysis has confirmed that some analogues induce apoptosis through the activation of caspase 3 and 7, as well as the subsequent cleavage of Poly(ADP-ribose) polymerase (PARP). nih.gov In contrast, some 2-aminothiazole-flavonoid hybrids induce their biological effects through a caspase-independent pathway, as no change in Caspase 3 expression was observed after treatment. nih.gov

Modulation of Pro-inflammatory Mediators: In studies using RAW264.7 macrophage cells, certain thiazole hybrids demonstrated potent anti-inflammatory effects by significantly reducing the expression of pro-inflammatory mediators. researchgate.net This includes the downregulation of nitric oxide species, tumor necrosis factor-α (TNF-α), and cyclooxygenase-2 (COX-2). researchgate.net

The interaction of 2-aminothiazole analogues with their molecular targets initiates cascades of intracellular signaling events that dictate the ultimate cellular response.

Activation of MAPK and Ca²⁺ Signaling: The PAR₂ agonist 2-at-LIGRL-NH₂ stimulates multiple signaling pathways downstream of receptor activation. nih.gov In model epithelial cells, it was shown to stimulate a significant increase in the phosphorylation of ERK 1/2, key components of the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov This agonist also stimulates intracellular Ca²⁺ signaling in both epithelial cells and primary trigeminal ganglion neuronal cultures. nih.gov

Modulation of CK2-Dependent Pathways: As allosteric modulators of protein kinase CK2, 2-aminothiazole derivatives cause a distinct modulation of several critical signal transduction pathways. nih.gov CK2 is known to promote cell survival by interfering with the NF-κB, Wnt, and Akt pathways. nih.gov Inhibition of CK2 by these compounds leads to the potent inhibition of STAT3 activation and the induction of apoptosis. nih.gov

Inhibition of EMT Signaling: The 2-aminothiazole derivative KY-05009 has been shown to inhibit the epithelial-mesenchymal transition (EMT) in cancer cells. This effect was validated to occur through the modulation of MAP kinases, specifically the ERK and JNK signaling pathways. nih.gov

Computational Approaches in the Study of 2 2 Aminothiazol 5 Yl Thio Acetic Acid and Its Analogues

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for predicting the binding mode and affinity of a small molecule ligand, such as a 2-aminothiazole (B372263) derivative, to the active site of a biological target, typically a protein or enzyme.

Research on 2-aminothiazole analogues has frequently utilized molecular docking to elucidate their potential mechanisms of action against various diseases. For instance, in the context of anti-tuberculosis drug discovery, docking studies were performed on a series of 39 2-aminothiazole derivatives against the Mycobacterium tuberculosis lipase (B570770) B receptor (PDB ID: 5X7K). jocpr.com The results indicated that these compounds could bind effectively within the enzyme's active site, with some derivatives showing binding energies as low as -8.5 kcal/mol. jocpr.com The key interactions stabilizing the ligand-receptor complex were identified as hydrogen bonds with amino acid residues like ARG480 and GLY405. jocpr.com

Similarly, in cancer research, molecular docking has been used to investigate the interaction of 2-aminothiazole derivatives with the Hec1/Nek2 protein, a crucial target in cell proliferation. nih.gov These studies help in understanding the key interactions necessary for inhibitory activity and guide the design of more potent anticancer agents. nih.govtandfonline.com Docking studies on thiazole (B1198619) derivatives as potential inhibitors of the LasR protein in Pseudomonas aeruginosa have also been conducted, revealing that hydrogen bonding and π-π interactions are crucial for the stability of the ligand-protein complex. plos.orgnih.gov

| Analogue | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Compound 31 (2-Aminothiazole derivative) | Mycobacterium tuberculosis Lipase B (5X7K) | -8.5 | Not specified |

| Compound 39 (2-Aminothiazole derivative) | Mycobacterium tuberculosis Lipase B (5X7K) | -8.2 | ARG480, GLY405 |

| Thiazole-Coumarin Conjugate (RD17) | SARS-CoV-2 Mpro | -8.61 | Not specified |

| Thiazole-Triazole Conjugate (RD9) | ACE2 Receptor | -9.87 | Not specified |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. By quantifying physicochemical properties of molecules (known as molecular descriptors), QSAR models can predict the activity of new, unsynthesized compounds.

Several QSAR studies have been conducted on 2-aminothiazole derivatives to understand the structural requirements for their biological activities. In a study targeting Huntington's disease, a 3D-QSAR pharmacophore model was developed for 2-aminothiazole derivatives that modulate transcriptional repression. nih.gov This model proved to be highly predictive and useful for in silico screening of new potential modulators. nih.gov

For anticancer applications, a QSAR study on twenty-five 2-aminothiazole derivatives as Hec1/Nek2 inhibitors yielded a statistically significant model. tandfonline.com The model, which was built using three descriptors (Moreau-Broto autocorrelation, Moran autocorrelation, and relative positive surface area), showed a high correlation coefficient (R² = 0.8436) and good predictive power (Q²_LOO = 0.7965). tandfonline.com This indicates that the model can reliably predict the inhibitory activity of new analogues. tandfonline.com Another study on 2-aminothiazole derivatives as anti-tuberculosis agents also resulted in a robust QSAR model (R² = 0.9452) that could be used to guide the design of new potent inhibitors. jocpr.com

| Statistical Parameter | Value | Description |

|---|---|---|

| R² (Coefficient of Determination) | 0.8436 | Measures the goodness of fit of the model. |

| Q²_LOO (Cross-validation Coefficient) | 0.7965 | Indicates the predictive ability of the model (Leave-One-Out). |

| R²ext (External Validation) | 0.6308 | Measures the predictive power on an external test set. |

| Key Descriptors | ATSC1i (Autocorrelation), MATS8c (Moran Autocorrelation), RPSA (Relative Positive Surface Area) |

Molecular Dynamics Simulations for Conformational and Binding Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. In drug discovery, MD simulations provide detailed information on the conformational changes of proteins and ligands upon binding and can assess the stability of a ligand-protein complex.

MD simulations are often used to validate the results of molecular docking. For 2-aminothiazole derivatives, MD simulations have been employed to confirm the stability of their binding poses within the active sites of target proteins. nih.govtandfonline.com For instance, after docking thiazole-based hydrazones into the EGFR kinase domain, MD simulations were used to assess the stability and conformational behavior of the compounds within the binding site. nih.gov The results, often analyzed through parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), can confirm that the ligand remains stably bound to the target throughout the simulation. nih.gov

In a study of thiazole derivatives as potential LasR inhibitors for P. aeruginosa, a 50 ns MD simulation demonstrated the ability of a hit compound to engage with the LasR binding site, confirming its role as an antagonist. plos.orgnih.gov Post-simulation analyses, such as Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations, can also be performed to estimate the free energy of binding, providing a more accurate prediction of binding affinity. nih.govtandfonline.comnih.gov

| System Studied | Simulation Length | Key Findings | Analysis Performed |

|---|---|---|---|

| Thiazole-based hydrazones with EGFR | Not specified | Assessed stability and conformational behavior in the binding site. nih.gov | MM/GBSA, DFT. nih.gov |

| Thiazole derivative with LasR protein | 50 ns | Confirmed stable binding and antagonist function. plos.orgnih.gov | RMSD, RMSF. plos.orgnih.govnih.gov |

| 2-Aminothiazole derivatives with Hec1/Nek2 | Not specified | Confirmed stability of docked poses. tandfonline.com | MM-GBSA. tandfonline.com |

| Thiazole Schiff base with bacterial receptors | Not specified | Derivatives remained stable in the binding site. nih.gov | RMSD, RMSF. nih.gov |

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These methods provide insights into molecular structure, stability, and reactivity by calculating properties like frontier molecular orbital (FMO) energies (HOMO and LUMO), electrostatic potential, and charge distribution.

For thiazole derivatives, DFT calculations have been used to obtain optimized molecular structures and to compute various electronic parameters. nih.gov The HOMO-LUMO energy gap, for example, is a critical parameter that relates to the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests higher reactivity. nih.gov In one study, DFT calculations were performed on a novel thiazole derivative to determine its electron density and further support findings from docking and MD simulations. plos.orgnih.gov

These calculations are also instrumental in understanding the structural and electronic basis for the observed biological activity, helping to rationalize structure-activity relationships derived from experimental data. For instance, DFT has been used to study the geometry, molecular electrostatic potential (MESP), and Mulliken charges of thiazole derivatives to understand their potential as anticancer agents. tandfonline.com

| Parameter | Description | Application |

|---|---|---|

| Optimized Molecular Geometry | The lowest energy 3D conformation of the molecule. | Used as input for docking and QSAR studies. nih.gov |

| HOMO-LUMO Energy Gap | Energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates chemical reactivity and stability. nih.gov |

| Molecular Electrostatic Potential (MESP) | Represents the charge distribution and is used to predict reactive sites for electrophilic and nucleophilic attack. | Helps in understanding ligand-receptor interactions. tandfonline.com |

| Mulliken Charges | Provides the partial atomic charges within the molecule. | Used to analyze charge distribution and reactivity. tandfonline.com |

In Silico Pharmacokinetic Property Prediction Methodologies

In silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a critical step in early-stage drug discovery. These computational models predict the pharmacokinetic and toxicological profile of a compound, helping to identify candidates with favorable drug-like properties and reducing late-stage attrition.

For 2-aminothiazole analogues, in silico ADMET studies are commonly performed to assess their potential for oral bioavailability and to flag any potential liabilities. nih.gov These predictions often involve evaluating compliance with established guidelines like Lipinski's Rule of Five and Veber's rule. nih.govtubitak.gov.tr Lipinski's rule assesses properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. researchgate.net

Studies on various thiazole derivatives have shown that these computational tools can successfully predict favorable pharmacological behaviors. tandfonline.com For example, ADMET predictions for a series of thiazole Schiff base derivatives validated their potential for oral bioavailability. nih.gov Similarly, a study on 2-hydroxy benzothiazole-based derivatives showed that all compounds complied with Lipinski's and Veber's rules, suggesting good intestinal absorption and bioavailability. nih.govtubitak.gov.tr These predictions are crucial for prioritizing which compounds should be synthesized and advanced to more resource-intensive experimental testing. nih.govtandfonline.com

| Predicted Property | Guideline/Rule | Typical Finding for Thiazole Analogues |

|---|---|---|

| Molecular Weight | Lipinski's Rule (< 500 Da) | Generally compliant |

| LogP (Lipophilicity) | Lipinski's Rule (< 5) | Often compliant, though some analogues are designed to be more lipophilic. |

| Hydrogen Bond Donors | Lipinski's Rule (≤ 5) | Generally compliant |

| Hydrogen Bond Acceptors | Lipinski's Rule (≤ 10) | Generally compliant |

| Rotatable Bonds | Veber's Rule (≤ 10) | Generally compliant, indicating good bioavailability. |

| Human Intestinal Absorption | Model-based prediction | Many derivatives show predicted high absorption. |

Future Directions and Research Perspectives in 2 2 Aminothiazol 5 Yl Thio Acetic Acid Chemistry

Development of Novel Synthetic Routes for Enhanced Scalability and Efficiency

While established methods for synthesizing 2-aminothiazole (B372263) derivatives exist, future efforts will likely concentrate on developing more scalable, efficient, and environmentally benign synthetic strategies. nih.govsemanticscholar.org Traditional methods often require multiple steps and harsh reaction conditions. The development of novel routes is crucial for producing 2-((2-aminothiazol-5-yl)thio)acetic acid and its analogues in larger quantities for extensive biological screening and potential commercial applications.

Key areas for future synthetic development include:

One-Pot and Multicomponent Reactions: Designing synthetic sequences where multiple bond-forming events occur in a single reaction vessel can significantly improve efficiency by reducing intermediate isolation and purification steps. Catalyst-free multicomponent synthesis has already been successfully applied to create complex 2-aminothiazole derivatives. nih.gov A one-pot approach has also been demonstrated for the synthesis of related 2-aminothiazole-5-carboxylamides. semanticscholar.org

Green Chemistry Approaches: The use of aqueous ethanol (B145695) as a solvent and catalyst-free conditions represents a move towards more sustainable synthesis. nih.gov Future work could explore other green solvents, energy-efficient methods like microwave-assisted synthesis, and the use of recyclable catalysts. nih.gov

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control compared to batch production. Developing a flow-based synthesis for this compound would enable rapid and automated production, facilitating the creation of compound libraries for screening purposes.

Chemo- and Regioselective Functionalization: Research into selective modification of the 2-aminothiazole core, such as at the amino group or the thiazole (B1198619) ring itself, will allow for the creation of diverse analogues with tailored properties. researchgate.net This includes developing protecting group strategies that are robust yet easily removable.

| Synthetic Strategy | Key Features | Potential Advantages for Scalability & Efficiency | Representative Example for Related Compounds |

| Multicomponent Reactions | Combining three or more reactants in a single step. | Reduces reaction time, waste, and purification steps; high atom economy. | Catalyst-free synthesis of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives in aqueous ethanol. nih.gov |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Drastically reduced reaction times (minutes vs. hours); improved yields. | Synthesis of ethyl 2-(2-amino-5-methylthiazol-4-yl) acetate (B1210297) from ethyl 4-bromo-3-oxopentanoate and thiourea (B124793). nih.gov |

| One-Pot Synthesis | Sequential reactions in a single vessel without isolating intermediates. | Avoids lengthy separation and purification procedures; minimizes solvent usage. | A one-pot treatment with thiourea following α-bromination of β-ethoxyacrylamide to yield 2-aminothiazole-5-carboxamide. semanticscholar.org |

| Solid-Phase Synthesis | Attaching intermediates to a solid support for simplified purification. | Facilitates library synthesis and high-throughput screening; purification by simple filtration. | Combinatorial synthesis of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. nih.gov |

Exploration of Undiscovered Biological Targets and Mechanistic Pathways

The 2-aminothiazole core is a privileged scaffold found in compounds with a wide array of biological activities, including antioxidant, antimicrobial, and anticancer properties. nih.govexcli.denih.gov While these activities are known for the general class of compounds, the specific biological targets and mechanisms of action for this compound are largely unexplored. Future research should aim to move beyond preliminary screening and delve into detailed mechanistic studies.

Promising avenues for investigation include:

High-Throughput and Phenotypic Screening: Screening this compound and its derivatives against large panels of cancer cell lines, bacterial and fungal strains, and viral assays could uncover novel therapeutic areas. nih.gov Phenotypic screening, which identifies compounds that induce a desired change in cell morphology or function, can reveal unexpected activities without prior knowledge of a specific target.

Target Deconvolution: For compounds that show promising activity in phenotypic screens, identifying the specific molecular target is a critical next step. Techniques such as affinity chromatography, chemical proteomics, and genetic approaches (e.g., CRISPR-Cas9 screening) can be employed to pinpoint the protein(s) with which the compound interacts.

Enzyme Inhibition Assays: Based on the structures of known drugs like Dasatinib, which contains a 2-aminothiazole core, it is plausible that derivatives of this compound could function as enzyme inhibitors. semanticscholar.orgnih.gov Future studies should include screening against panels of kinases, proteases, and other enzymes relevant to diseases like cancer and inflammation. For instance, related thiazolidinone derivatives have been shown to induce apoptosis in human leukemia cells. nih.gov

Elucidation of Antioxidant Mechanisms: While some derivatives are known to have antioxidant activity, the precise mechanism—whether through direct radical scavenging or by modulating cellular antioxidant pathways (e.g., Nrf2 activation)—is often unclear. nih.govnih.gov Detailed biochemical and cell-based assays are needed to clarify these pathways.

| Biological Activity Class | Specific Examples in 2-Aminothiazole Derivatives | Potential Future Research Direction |

| Anticancer | Antiproliferative effects on human K563 leukemia cells and other cancer cell lines. nih.govnih.gov | Screening against panels of kinases; investigating induction of apoptosis and cell cycle arrest. nih.gov |

| Antioxidant | DPPH, hydroxyl, nitric oxide, and superoxide (B77818) radical scavenging. nih.govnih.gov | Elucidating direct vs. indirect antioxidant mechanisms; exploring the role in mitigating oxidative stress-related diseases. nih.gov |

| Antimicrobial | Activity against various bacterial species, including Staphylococcus aureus. nih.govnih.gov | Investigating mechanisms of action (e.g., cell wall synthesis, DNA gyrase inhibition); screening against drug-resistant strains. |

| Anti-inflammatory | Inhibition of enzymes involved in inflammation. researchgate.net | Evaluating effects on cytokine production and inflammatory signaling pathways (e.g., NF-κB). |

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational modeling and experimental validation is a powerful paradigm in modern drug discovery and materials science. For this compound, integrating these approaches can accelerate the discovery of new derivatives with enhanced properties and provide deeper insights into their mechanisms of action.

Future research should incorporate a feedback loop between in silico and in vitro/in vivo studies:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed using existing data on 2-aminothiazole derivatives to correlate chemical structures with biological activities, such as antioxidant potential. nih.govexcli.de These models can then be used to predict the activity of newly designed analogues before their synthesis, prioritizing the most promising candidates.

Molecular Docking and Dynamics: In silico docking studies can predict how this compound and its derivatives might bind to the active sites of specific protein targets. nih.gov Subsequent molecular dynamics simulations can assess the stability of these interactions over time, providing a more dynamic picture of the binding event. This approach can guide the rational design of more potent and selective inhibitors.

Pharmacophore Modeling: By identifying the key structural features (pharmacophores) responsible for a particular biological activity, new molecules can be designed that retain these features while having improved physicochemical properties.

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. This allows for the early deselection of candidates that are likely to fail in later stages of development due to poor pharmacokinetic profiles or toxicity.

Design Principles for Targeted Delivery Systems and Chemical Probes

The functional groups present in this compound—specifically the primary amine and the carboxylic acid—make it an attractive scaffold for conjugation to other molecules. This opens up possibilities for its use in targeted drug delivery systems and as a component of chemical probes.

Future directions in this area include:

Peptide-Drug Conjugates (PDCs): The carboxylic acid moiety can be covalently linked to targeting peptides that recognize specific receptors overexpressed on diseased cells, such as cancer cells. mdpi.com This strategy could enhance the delivery of the compound to the target site, increasing efficacy and reducing off-target side effects.

Polymer-Based Nanocarriers: The compound could be conjugated to or encapsulated within biocompatible polymers like chitosan (B1678972) or polyacrylic acid. nih.govrsc.org The thioether or disulfide bonds in related structures could potentially interact with mucus, suggesting applications in mucoadhesive drug delivery systems. nih.govmdpi.com

Fluorescent Probes: The thiazole ring is a component of some fluorescent molecules. Future research could explore the synthesis of derivatives of this compound that exhibit "turn-on" fluorescence upon interaction with a specific analyte or biological target. researchgate.net This could be achieved by attaching a quencher that is released upon a specific chemical reaction, such as cleavage by an enzyme or reaction with a reactive oxygen species.

Linker Chemistry: The development of various linkers (e.g., cleavable or non-cleavable) to attach the molecule to delivery vehicles or probes will be essential. The choice of linker can significantly impact the release profile and stability of the conjugate. mdpi.com

Interdisciplinary Research on this compound for Novel Applications

The full potential of this compound can be realized through interdisciplinary collaborations that extend beyond its immediate pharmaceutical applications. The unique chemical properties of the 2-aminothiazole scaffold suggest its utility in diverse fields.

Potential areas for interdisciplinary exploration include:

Agrochemicals: Many commercial fungicides and biocides contain heterocyclic cores. researchgate.net The antimicrobial properties of 2-aminothiazole derivatives could be harnessed to develop new, potentially more effective or environmentally friendly agents for crop protection. This would require collaboration between synthetic chemists and plant scientists.

Materials Science: Certain sulfur- and nitrogen-containing heterocyclic compounds have been investigated as corrosion inhibitors for metals. researchgate.net Research could explore the potential of this compound and its derivatives to form protective films on metal surfaces, an area requiring expertise from both chemistry and engineering.

Veterinary Medicine: The antimicrobial and anti-inflammatory activities of this class of compounds could be relevant for treating diseases in animals. researchgate.net Collaborative projects with veterinary researchers could identify and develop new therapeutic agents for animal health.

Biocatalysis: Enzymes could be used to perform stereoselective modifications on the this compound scaffold, providing access to chiral derivatives that may have unique biological properties. This would merge the fields of synthetic chemistry and biotechnology.

By fostering these interdisciplinary connections, the scope of research on this compound can be expanded, potentially leading to innovative solutions to challenges in medicine, agriculture, and materials science.

常见问题

Q. What are the recommended synthetic routes for 2-((2-Aminothiazol-5-yl)thio)acetic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via condensation reactions involving thiazole precursors and acetic acid derivatives. For example, describes a method using 2-aminothiazol-4(5H)-one and 3-formyl-1H-indole-2-carboxylic acid under reflux with acetic acid (3–5 hours). Yield optimization requires precise stoichiometry (1.0–1.1 equiv of reactants) and controlled temperature to avoid side reactions like over-oxidation or polymerization . Alternative methods in involve forming salts (e.g., KHCO3 or morpholine) in 2-propanol or water, which may improve solubility but require pH monitoring to prevent decomposition.

Q. How can structural characterization of this compound be reliably performed?

Key techniques include:

- 1H NMR : Proton environments (e.g., δ 12.02–12.18 ppm in DMSO-d6 for carboxylic acid protons, as seen in ) confirm functional groups.

- Mass spectrometry : To verify molecular weight and fragmentation patterns.

- Elemental analysis : Validates purity and stoichiometry.

- IR spectroscopy : Identifies thiol (-SH) and carboxylic acid (-COOH) stretches (absent in salt forms, as noted in ).

Q. What are the stability considerations for handling and storing this compound?

Stability is influenced by:

- Moisture sensitivity : Store in a desiccator at 2–8°C (per and ).

- Light sensitivity : Amber glass vials prevent photodegradation of the thiazole ring.

- pH : Avoid strongly acidic/basic conditions to prevent hydrolysis of the thioether bond (-S-) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of biological activity in derivatives?

and highlight that modifying the carboxyl group (e.g., forming salts or esters) reduces antiradical activity but enhances fungicidal properties. For example:

- Free carboxylic acid : Higher antiradical activity due to hydrogen-bonding capacity.

- Morpholine salts : Improved solubility but blocked carboxyl groups, reducing radical scavenging by ~40% .

- Thiophene-substituted derivatives : Enhanced growth-stimulating effects in plants (). SAR studies should prioritize functional group substitutions at the 4-position of the thiazole ring for targeted bioactivity.

Q. How should researchers resolve contradictions in biological data across derivatives?

Contradictions may arise from:

- Solubility differences : Salt forms (e.g., NaHCO3 derivatives in ) may artificially inflate activity in aqueous assays.

- Assay interference : Thiol (-SH) groups in the parent compound can react with assay reagents (e.g., DPPH in antiradical tests), necessitating controls like thiourea .

- Cellular uptake : Lipophilic derivatives (e.g., ethyl esters) may show higher membrane permeability but lower in vitro activity. Validate with cell-based assays.

Q. What strategies are effective for scaling up synthesis without compromising purity?

- Flow chemistry : Reduces side reactions by maintaining precise temperature and mixing (inspired by ’s reflux conditions).

- Green solvents : Ethanol/water mixtures () minimize toxicity and simplify purification.

- In-line analytics : Use HPLC or FTIR to monitor reaction progress and intermediate stability .

Safety and Compliance

Q. What personal protective equipment (PPE) is required for handling this compound?

Q. How should accidental exposure be managed?

- Skin contact : Wash with soap/water for 15 minutes; monitor for erythema (, Section 4).

- Inhalation : Move to fresh air; seek medical attention if respiratory irritation persists .

Key Research Gaps

- Ecotoxicity : Limited data on biodegradation or soil mobility (, Section 12).

- Long-term stability : No studies on shelf life beyond 12 months under recommended storage conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。